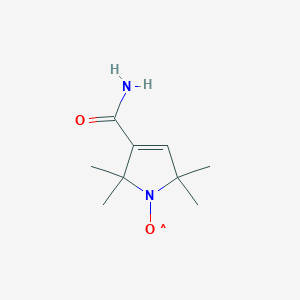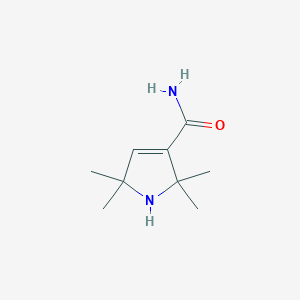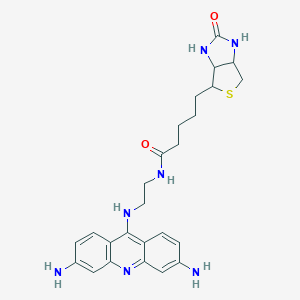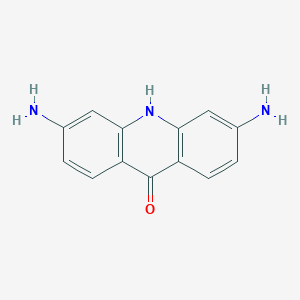
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate
Vue d'ensemble
Description
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate is a chemical compound with the molecular formula C25H36N2O4 and a molecular weight of 428.56 g/mol . It is primarily used in proteomics research and organic synthesis . The compound is known for its role in the modification of carboxylic acids, particularly in the formation of peptides and esters.
Méthodes De Préparation
The synthesis of 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate involves the reaction of glutaric acid derivatives with dicyclohexylcarbodiimide (DCCD) and benzyl alcohol under specific conditions . The reaction typically requires a solvent such as chloroform, dimethylformamide (DMF), or ethyl acetate, and is conducted at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity .
Analyse Des Réactions Chimiques
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate involves its role as a carbodiimide reagent. It facilitates the formation of amide bonds by activating carboxylic acids, making them more reactive towards nucleophiles such as amines. This activation process is crucial in peptide synthesis and other organic transformations.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate is unique due to its specific structure and reactivity. Similar compounds include:
Dicyclohexylcarbodiimide (DCCD): A widely used carbodiimide reagent in organic synthesis.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent with similar applications but different structural properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used in aqueous reactions. The uniqueness of this compound lies in its benzyl group, which can influence its reactivity and solubility properties.
Propriétés
IUPAC Name |
1-O-benzyl 5-O-(N,N'-dicyclohexylcarbamimidoyl) pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4/c28-23(30-19-20-11-4-1-5-12-20)17-10-18-24(29)31-25(26-21-13-6-2-7-14-21)27-22-15-8-3-9-16-22/h1,4-5,11-12,21-22H,2-3,6-10,13-19H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDBQYUIDOZQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)OC(=O)CCCC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399622 | |
| Record name | 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-83-2 | |
| Record name | 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















